methyl 4-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}benzoate
Description
Methyl 4-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}benzoate (CAS: 2034449-57-3) is a heterocyclic compound featuring a benzoate ester core linked to an azetidine ring substituted with a 1,2,3-triazole moiety. Its molecular formula is C₁₄H₁₄N₄O₃, with a molecular weight of 286.29 g/mol (SMILES: COC(=O)c1ccc(cc1)C(=O)N1CC(C1)n1ccnn1) . Current literature lacks detailed physicochemical data (e.g., melting point, solubility) and direct biological activity studies for this compound, necessitating comparisons with structurally analogous derivatives.
Properties
IUPAC Name |
methyl 4-[3-(triazol-1-ylmethyl)azetidine-1-carbonyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-22-15(21)13-4-2-12(3-5-13)14(20)18-8-11(9-18)10-19-7-6-16-17-19/h2-7,11H,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKXKGKJIHNXFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)CN3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}benzoate typically involves a multi-step process:
Formation of the Triazole Ring:
Azetidine Ring Formation: The azetidine ring can be formed through cyclization reactions involving appropriate precursors.
Coupling Reactions: The triazole and azetidine rings are then coupled with a benzoate ester to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring.
Reduction: Reduction reactions can occur at the carbonyl group of the benzoate ester.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce alcohol derivatives of the benzoate ester.
Scientific Research Applications
methyl 4-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}benzoate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It can be used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of methyl 4-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}benzoate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with key proteins involved in cellular signaling.
Comparison with Similar Compounds
1,3,4-Thiadiazole Derivatives
Compounds such as 2-(1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-3-phenyl-5-substituted-2,3-dihydro-1,3,4-thiadiazoles (e.g., 9b) exhibit potent antitumor activity against HepG2 (IC₅₀ = 2.94 µM) . Unlike the target compound, these derivatives replace the azetidine ring with a thiadiazole scaffold, which enhances electron-deficient character and metabolic stability. The benzoate ester in the target compound may improve membrane permeability compared to thiadiazole-linked phenyl groups.
Thiazole Derivatives
5-(4-Substituted)diazenyl)-2-(2-(1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinyl)-4-arylthiazoles (e.g., 12a ) demonstrate dual activity against HepG2 (IC₅₀ = 1.19 µM) and MCF-7 (IC₅₀ = 3.4 µM) . The thiazole ring provides a planar geometry conducive to intercalation with biomolecular targets, whereas the azetidine in the target compound introduces steric constraints that may alter binding kinetics.
Benzoxadiazole Derivatives
The benzoxadiazole-triazole hybrid 1-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-1H-1,2,3-triazol-4-yl]hexan-1-one (Compound I) was synthesized for spectroscopic studies . The benzoxadiazole moiety offers strong fluorescence properties, absent in the target compound, but both share triazole-mediated synthetic versatility via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
Data Tables
Table 1: Structural and Bioactivity Comparison
Research Findings and Gaps
- Antitumor Potential: Triazole-azetidine hybrids remain underexplored, though thiadiazole/thiazole analogues show promise .
- Synthetic Challenges : Azetidine ring formation may require optimization compared to five-membered heterocycles.
- SAR Knowledge Gap: The role of the benzoate ester in bioactivity is unclear; hydrolysis to carboxylic acid could alter pharmacokinetics.
Biological Activity
Methyl 4-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}benzoate (CAS Number: 2034449-57-3) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound consists of a benzoate moiety linked to an azetidine ring and a triazole group. This combination is believed to enhance its pharmacological properties. The molecular formula is with a molecular weight of 286.29 g/mol.
Target Enzyme: Acetylcholinesterase (AChE)
This compound primarily targets acetylcholinesterase (AChE) . AChE is crucial for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, the compound increases acetylcholine levels, which may enhance cholinergic transmission and could be beneficial in treating neurodegenerative diseases such as Alzheimer’s disease.
Biological Activities
Recent studies have highlighted various biological activities associated with this compound:
- Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antibacterial and antifungal properties. Its mechanism may involve disrupting microbial cell wall synthesis or inhibiting essential enzymes.
- Antioxidant Properties : The compound has shown potential in scavenging free radicals, thus contributing to its antioxidant capabilities. This activity is vital in preventing oxidative stress-related diseases.
- Anticancer Potential : Some research indicates that derivatives of triazole compounds possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound:
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Inhibition of AChE with IC50 of 0.5 µM | Enzyme inhibition assays |
| Study 2 | Antimicrobial activity against Staphylococcus aureus | Disk diffusion method |
| Study 3 | Antioxidant activity with DPPH IC50 of 25 µg/mL | DPPH radical scavenging assay |
Pharmacokinetics
Pharmacokinetic studies predict favorable absorption, distribution, metabolism, and excretion (ADME) properties for this compound, suggesting its potential for therapeutic applications.
Synthesis and Industrial Production
The synthesis of this compound typically involves multi-step organic reactions including:
- Nucleophilic substitution reactions to introduce the azetidine ring.
- Click chemistry methods to form the triazole linkage efficiently.
Optimizing these synthetic routes is crucial for enhancing yield and purity for industrial applications.
Q & A
Basic: What are the most efficient synthetic routes for methyl 4-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}benzoate?
Methodological Answer:
The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or transition-metal-catalyzed click chemistry. A typical approach involves:
- Step 1: Prepare azide precursors (e.g., azetidine derivatives) and alkyne-functionalized benzoate esters.
- Step 2: Perform the click reaction under inert conditions using Cu(I) catalysts (e.g., CuI/PPh₃) or ruthenium complexes (e.g., {(Tp)(PPh₃)₂Ru(N₃)}) for regioselective 1,4-disubstituted triazole formation .
- Step 3: Purify via column chromatography (silica gel, gradient elution with cyclohexane/ethyl acetate) .
Key parameters include reaction time (12–24 h), temperature (50–80°C), and solvent choice (toluene or DCM) to achieve yields >85% .
Basic: What analytical techniques are critical for structural confirmation of this compound?
Methodological Answer:
- NMR Spectroscopy: Use ¹H/¹³C NMR and 2D experiments (COSY, HSQC) to confirm triazole, azetidine, and ester linkages. For example, the triazole proton resonates at δ 7.5–8.0 ppm, while azetidine protons appear as multiplet signals at δ 3.0–4.0 ppm .
- X-ray Crystallography: Single-crystal analysis reveals bond angles (e.g., C–CH₂–N = 112.13°) and regiochemistry of the triazole ring, critical for validating synthetic accuracy .
- Mass Spectrometry: High-resolution MS (EI or ESI) confirms molecular weight (e.g., [M]+ at m/z 300.31) .
Advanced: How can reaction conditions be optimized to improve regioselectivity and yield?
Methodological Answer:
- Catalyst Screening: Compare Cu(I) vs. Ru catalysts. Ru complexes (e.g., ) favor 1,4-regioselectivity in non-polar solvents, while Cu(I) may require stabilizing ligands (e.g., TBTA) to reduce side reactions .
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) accelerate reaction rates but may reduce regioselectivity. Non-polar solvents (toluene) enhance control over triazole orientation .
- Temperature Gradients: Lower temperatures (0–25°C) minimize byproduct formation during cycloaddition .
Advanced: What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use software (AutoDock Vina, Schrödinger) to model interactions with enzymes (e.g., kinases). The triazole ring engages in π-stacking with aromatic residues (e.g., Phe), while the azetidine carbonyl forms hydrogen bonds with catalytic sites .
- DFT Calculations: Analyze electron density maps to predict reactive sites (e.g., nucleophilic attack at the ester group) .
- MD Simulations: Run 100-ns trajectories to assess binding stability in aqueous environments (TIP3P water model) .
Advanced: How should researchers address contradictions in reported biological activity data?
Methodological Answer:
- Orthogonal Assays: Validate enzyme inhibition (e.g., IC₅₀) using fluorescence-based and radiometric assays to rule out assay-specific artifacts .
- Purity Analysis: Quantify impurities (>98% HPLC purity) via reverse-phase chromatography (C18 column, acetonitrile/water gradient) to exclude confounding effects .
- Environmental Controls: Standardize cell culture conditions (pH, O₂ levels) to minimize variability in in vitro studies .
Advanced: How to design experiments assessing environmental persistence and ecotoxicology?
Methodological Answer:
- Fate Studies: Use OECD 307 guidelines to measure biodegradation in soil/water systems. Monitor hydrolysis (pH 5–9) and photolysis (UV-Vis exposure) .
- Bioaccumulation: Calculate log P (e.g., 2.1–2.5 via ChemAxon) to predict lipid solubility and test in fish models (OECD 305) .
- Toxicity Profiling: Conduct Daphnia magna acute toxicity assays (EC₅₀) and algal growth inhibition tests (OECD 201/202) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
